
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- is a chiral oxaziridine compound known for its unique three-membered ring structure containing nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- typically involves the reaction of imines with peracids. One common method is the reaction of an imine with a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the oxaziridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring an oxygen atom to substrates.
Reduction: It can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The nitrogen or oxygen atoms in the oxaziridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used to substitute the nitrogen or oxygen atoms in the ring.
Major Products Formed
Oxidation: Products include epoxides and other oxygenated compounds.
Reduction: Products include amines and alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of functionalized compounds.
科学的研究の応用
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis to introduce oxygen atoms into various substrates.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- involves the transfer of an oxygen atom to substrates, resulting in oxidation. The compound’s reactivity is attributed to the strained three-membered ring, which makes the oxygen atom highly electrophilic. This allows the compound to react with various nucleophiles, leading to the formation of oxidized products.
類似化合物との比較
Similar Compounds
Aziridines: Similar three-membered ring structures containing nitrogen but lack the oxygen atom.
Epoxides: Three-membered ring structures containing oxygen but lack the nitrogen atom.
Azetidines: Four-membered ring structures containing nitrogen, with different reactivity due to reduced ring strain.
Uniqueness
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- is unique due to its combination of nitrogen and oxygen in a three-membered ring, which imparts distinct reactivity and stability compared to aziridines and epoxides. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.
特性
CAS番号 |
53258-79-0 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC名 |
3,3-diphenyl-2-propan-2-yloxaziridine |
InChI |
InChI=1S/C16H17NO/c1-13(2)17-16(18-17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChIキー |
LBPSGEZYAKAMSH-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)

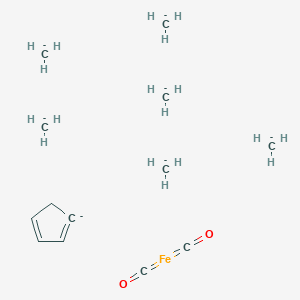
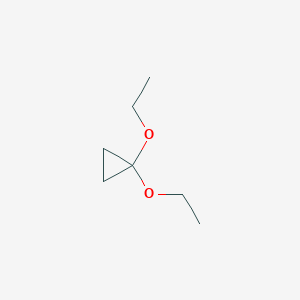
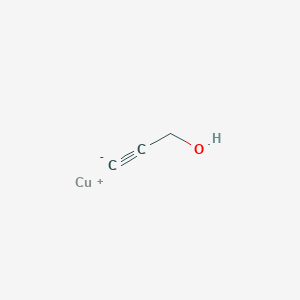
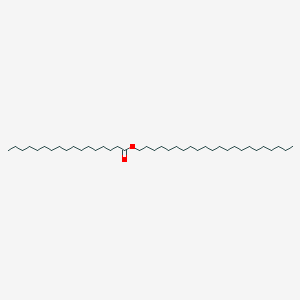
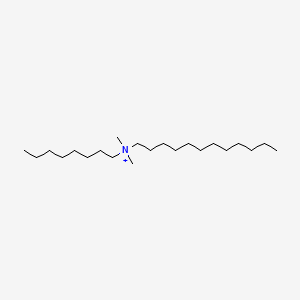
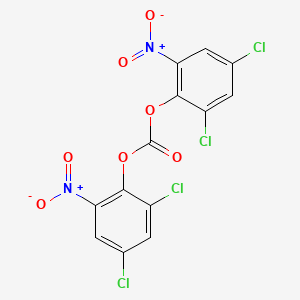


![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)
![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)


